3-(4-ethoxyphenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
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Overview
Description
3-(4-ethoxyphenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an ethoxyphenyl group, a methyl group, and a trifluoromethylbenzylsulfanyl group, making it a complex and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazides and secondary amides. This process often requires the use of triflic anhydride as an activating agent and microwave-induced cyclodehydration to facilitate the reaction .
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Introduction of Substituents: : The ethoxyphenyl, methyl, and trifluoromethylbenzylsulfanyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as ethyl iodide, methyl iodide, and trifluoromethylbenzyl chloride under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
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Reduction: : Reduction reactions can target the triazole ring or the aromatic substituents, potentially leading to the formation of dihydrotriazoles or reduced aromatic rings.
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Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the triazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogenated compounds (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles and reduced aromatic rings.
Substitution: Various substituted triazoles and aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-ethoxyphenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with applications in biological research. Its ability to interact with enzymes and receptors makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is a common motif in many pharmaceutical drugs, and its unique substituents may enhance its biological activity and selectivity .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its multifunctional nature allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and disrupting biological processes. The ethoxyphenyl and trifluoromethylbenzylsulfanyl groups may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal drug with a similar structure.
Trazodone: An antidepressant with a triazole moiety.
Nefazodone: An antidepressant with structural similarities.
Trapidil: An antihypertensive drug containing a triazole ring.
Uniqueness
What sets 3-(4-ethoxyphenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole apart is its unique combination of substituents The ethoxyphenyl, methyl, and trifluoromethylbenzylsulfanyl groups provide a distinct chemical profile that may result in unique biological activities and applications
Properties
Molecular Formula |
C19H18F3N3OS |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C19H18F3N3OS/c1-3-26-16-9-7-14(8-10-16)17-23-24-18(25(17)2)27-12-13-5-4-6-15(11-13)19(20,21)22/h4-11H,3,12H2,1-2H3 |
InChI Key |
MOJKICDEJLRCQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2C)SCC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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